molecular formula C8H4Cl2N2O B13999102 N-(3,4-dichloro-2-cyanophenyl)formamide

N-(3,4-dichloro-2-cyanophenyl)formamide

Cat. No.: B13999102
M. Wt: 215.03 g/mol
InChI Key: ZSDSQAQSTLVBQS-UHFFFAOYSA-N
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Description

N-(3,4-dichloro-2-cyanophenyl)formamide is an organic compound with the molecular formula C8H4Cl2N2O It is characterized by the presence of two chlorine atoms, a cyano group, and a formamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3,4-dichloro-2-cyanophenyl)formamide can be synthesized through several methods. One common approach involves the reaction of 3,4-dichloroaniline with formic acid and cyanogen bromide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process often includes steps such as solvent extraction, distillation, and crystallization to obtain the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichloro-2-cyanophenyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

N-(3,4-dichloro-2-cyanophenyl)formamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3,4-dichloro-2-cyanophenyl)formamide exerts its effects involves interactions with specific molecular targets. The cyano group can interact with nucleophiles, while the formamide group can form hydrogen bonds with various biomolecules. These interactions can influence biological pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)formamide
  • N-(4-chlorophenyl)formamide
  • N-(2,4-dichlorophenyl)formamide

Uniqueness

N-(3,4-dichloro-2-cyanophenyl)formamide is unique due to the specific positioning of its chlorine atoms and cyano group, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H4Cl2N2O

Molecular Weight

215.03 g/mol

IUPAC Name

N-(3,4-dichloro-2-cyanophenyl)formamide

InChI

InChI=1S/C8H4Cl2N2O/c9-6-1-2-7(12-4-13)5(3-11)8(6)10/h1-2,4H,(H,12,13)

InChI Key

ZSDSQAQSTLVBQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1NC=O)C#N)Cl)Cl

Origin of Product

United States

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